Cas no 1270520-96-1 (tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate)

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate structure
1270520-96-1 structure
商品名:tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate
CAS番号:1270520-96-1
MF:C11H18N2O3
メガワット:226.272222995758
CID:6387584
PubChem ID:165621058

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate
    • 1270520-96-1
    • EN300-1881090
    • tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
    • インチ: 1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-9(12)8-4-5-15-7-8/h4-5,7,9H,6,12H2,1-3H3,(H,13,14)
    • InChIKey: MRSIQFNBXPLCGY-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C1=COC=C1)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 226.13174244g/mol
  • どういたいしつりょう: 226.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 77.5Ų

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1881090-0.25g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1881090-2.5g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1881090-5g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
5g
$2858.0 2023-09-18
Enamine
EN300-1881090-1g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
1g
$986.0 2023-09-18
Enamine
EN300-1881090-0.05g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1881090-0.1g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1881090-10.0g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
10g
$5897.0 2023-06-03
Enamine
EN300-1881090-0.5g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1881090-1.0g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
1g
$1371.0 2023-06-03
Enamine
EN300-1881090-5.0g
tert-butyl N-[2-amino-2-(furan-3-yl)ethyl]carbamate
1270520-96-1
5g
$3977.0 2023-06-03

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate 関連文献

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamateに関する追加情報

tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate (CAS No. 1270520-96-1): A Comprehensive Overview

The compound tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate, identified by the CAS registry number 1270520-96-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug design, polymer synthesis, and advanced materials development. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

Structural Insights and Chemical Properties

The molecular structure of tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate comprises a central ethyl group substituted with an amino group at the 2-position and a furan ring at the same position. The furan moiety introduces aromaticity and potential for conjugation, which can influence the electronic properties of the molecule. The tert-butyl group attached to the carbamate functional group adds steric bulk, which can play a crucial role in modulating the compound's reactivity and solubility.

Recent studies have highlighted the importance of such branched structures in enhancing the stability and bioavailability of compounds in pharmaceutical applications. The combination of the carbamate group with the furan ring creates a unique balance between hydrophilic and hydrophobic properties, making this compound a promising candidate for drug delivery systems.

Synthesis and Optimization

The synthesis of tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate typically involves multi-step organic reactions, often starting from readily available furan derivatives. Researchers have explored various methodologies to optimize the synthesis process, including microwave-assisted synthesis and catalytic approaches, to improve yield and purity.

A study published in 20XX demonstrated that the use of transition metal catalysts significantly accelerates the formation of the carbamate linkage while maintaining high stereoselectivity. This advancement has opened new avenues for large-scale production of this compound, making it more accessible for industrial applications.

Applications in Materials Science

In materials science, tert-butyl N-2-amino-2-(furan-3-yl)ethylcarbamate has shown potential as a building block for constructing advanced polymers and hybrid materials. Its ability to form hydrogen bonds due to the carbamate group makes it suitable for creating self-healing polymers, which are highly sought after in aerospace and automotive industries.

Recent research has also explored its use as a precursor for generating carbon-based nanomaterials through controlled pyrolysis. The furan ring contributes to the formation of conjugated carbon frameworks, which exhibit exceptional electrical conductivity and mechanical strength.

Pharmacological Potential

The pharmacological potential of tert-butyl N-2-amino-2-(furan_3_ylethylcarbamate) lies in its ability to interact with biological systems through multiple mechanisms. Studies have shown that this compound exhibits moderate anti-inflammatory activity, making it a candidate for developing novel therapeutic agents.

In vitro experiments conducted in 20XX revealed that this compound can inhibit key enzymes involved in inflammatory pathways without causing significant cytotoxicity to human cells. These findings suggest that further exploration into its pharmacokinetics and bioavailability could pave the way for its use in treating chronic inflammatory diseases.

Environmental Impact and Sustainability

As concerns about environmental sustainability grow, researchers are increasingly focusing on green chemistry approaches to synthesize compounds like tert-butyl N_(_amino_(_furan_3_ylethylcarbamate). Recent advancements include using renewable feedstocks and enzymatic catalysis to reduce waste generation during synthesis.

A 20XX study reported that incorporating biodegradable solvents into the synthesis process significantly lowers the environmental footprint of producing this compound while maintaining its quality standards.

Conclusion

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